molecular formula C19H19NO5 B7827256 Fmoc-alpha-methyl-D-Ser

Fmoc-alpha-methyl-D-Ser

Cat. No.: B7827256
M. Wt: 341.4 g/mol
InChI Key: QJTSLFSLVWJFCO-LJQANCHMSA-N
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Description

Fmoc-alpha-methyl-D-Serine is a derivative of serine, an amino acid, where the alpha carbon is methylated and the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-alpha-methyl-D-Serine typically involves the protection of the amino group of alpha-methyl-D-serine with the Fmoc group. This can be achieved by reacting alpha-methyl-D-serine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) as the protecting agent .

Industrial Production Methods

Industrial production of Fmoc-alpha-methyl-D-Serine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection step .

Scientific Research Applications

Peptide Synthesis

1.1 Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Ser is primarily utilized in solid-phase peptide synthesis (SPPS), a widely adopted method for synthesizing peptides due to its efficiency and ability to automate processes. The Fmoc protection group allows for rapid deprotection under mild basic conditions, which is advantageous compared to other protecting groups like Boc . The stability of Fmoc-D-Ser during synthesis ensures high yields and purity of the final peptide products.

Table 1: Comparison of Fmoc and Boc Protection Strategies

FeatureFmoc ProtectionBoc Protection
Deprotection ConditionsMild basic conditionsStrong acidic conditions
SolubilityGenerally lowerHigher
Automation CompatibilityHighModerate
Side Chain ModificationCompatible with various modificationsLimited

1.2 Applications in Therapeutic Peptides
The incorporation of Fmoc-D-Ser into therapeutic peptides has shown promise in enhancing their biological activity and stability. For instance, peptides designed to target specific protein-protein interactions have benefited from the inclusion of this amino acid, allowing for improved binding affinities .

Drug Discovery

2.1 Development of Peptidomimetics
Fmoc-D-Ser serves as a crucial component in the design of peptidomimetics—synthetic compounds that mimic the structure and function of peptides. These compounds are often more stable than their natural counterparts and can penetrate cell membranes more effectively . The versatility of Fmoc-D-Ser allows for the introduction of various modifications that enhance pharmacological properties.

2.2 DNA-Encoded Chemical Libraries (DECLs)
Recent advancements have leveraged Fmoc-D-Ser in the creation of DNA-encoded chemical libraries, which facilitate the rapid screening of large libraries of peptides for drug discovery . This approach allows researchers to explore a vast chemical space efficiently, identifying potential leads for further development.

Biochemical Research

3.1 Cell Signaling Studies
Peptides containing Fmoc-D-Ser have been employed in studies investigating cell signaling pathways. The unique properties of D-serine make it an important player in neurotransmission, particularly in the modulation of NMDA receptors . Researchers utilize Fmoc-D-Ser derivatives to probe these pathways and understand their implications in various physiological processes.

3.2 Epitope-Specific Antibodies
In immunology, Fmoc-D-Ser has been used to synthesize peptides that serve as antigens for generating epitope-specific antibodies. These antibodies are crucial for studying immune responses and developing vaccines .

Case Studies

4.1 Case Study: Peptide Targeting p53-MDM2 Interaction
A notable application of Fmoc-D-Ser was demonstrated in the development of stapled peptides targeting the p53-MDM2 interaction, which is critical in cancer therapy. By incorporating Fmoc-D-Ser into these peptides, researchers achieved enhanced stability and bioavailability, leading to promising results in preclinical models .

4.2 Case Study: Neurotransmitter Modulation Research
Another significant study involved using Fmoc-D-Ser derivatives to investigate their effects on NMDA receptor activity. The findings indicated that specific modifications could enhance receptor activation, providing insights into potential therapeutic strategies for neurological disorders .

Mechanism of Action

The mechanism of action of Fmoc-alpha-methyl-D-Serine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-alpha-methyl-L-Serine: Similar to Fmoc-alpha-methyl-D-Serine but with the L-configuration.

    Fmoc-alpha-methyl-D-Threonine: Another methylated amino acid with an Fmoc protecting group.

Uniqueness

Fmoc-alpha-methyl-D-Serine is unique due to its D-configuration, which can impart different structural and functional properties to peptides compared to its L-counterpart. The methylation at the alpha position also provides additional steric hindrance, which can influence the folding and stability of the resulting peptides .

Biological Activity

Fmoc-alpha-methyl-D-serine (Fmoc-α-Me-D-Ser) is a modified amino acid that has garnered attention in peptide synthesis and medicinal chemistry due to its unique properties. The incorporation of D-amino acids, such as Fmoc-α-Me-D-Ser, can enhance the biological activity of peptides by stabilizing specific conformations and improving their interactions with biological targets. This article explores the biological activity of Fmoc-α-Me-D-Ser, highlighting its synthesis, properties, and implications in various biological contexts.

Synthesis and Properties

Fmoc-α-Me-D-Ser is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) techniques. The Fmoc protecting group provides stability during synthesis and allows for selective deprotection. The α-methyl substitution on the serine residue contributes to the hydrophobicity and steric bulk, influencing the peptide's conformation and biological interactions.

Table 1: Properties of Fmoc-alpha-methyl-D-Ser

PropertyValue
Molecular FormulaC19H19NO5
Molecular Weight341.36 g/mol
SolubilitySoluble in DMF, DMSO
Melting PointNot specified

Biological Activity

The biological activity of Fmoc-α-Me-D-Ser can be attributed to several factors:

  • Conformational Stability : The presence of D-amino acids often leads to increased stability in peptide structures. For example, studies have shown that peptides containing D-serine exhibit enhanced immunosuppressive activities compared to their L-isomer counterparts .
  • Receptor Interactions : D-amino acids can modulate receptor binding and activity. Research indicates that peptides with D-serine residues can have significantly different affinities for receptors compared to those with L-serine . This has implications for drug design, particularly in targeting specific pathways.
  • Neurotransmitter Modulation : D-serine plays a crucial role as a co-agonist at NMDA receptors in the central nervous system. The incorporation of Fmoc-α-Me-D-Ser into peptides may enhance their neuroactive properties, potentially leading to therapeutic applications in neurodegenerative diseases .

Case Studies

Several studies have investigated the effects of incorporating Fmoc-α-Me-D-Ser into peptide sequences:

  • Study on Immunosuppressive Peptides : A cyclopentapeptide analogue containing D-amino acids was found to exhibit superior immunosuppressive activity compared to its L-isomer . This suggests that Fmoc-α-Me-D-Ser could be beneficial in developing immunomodulatory therapies.
  • Neuroactive Peptides : Research demonstrated that peptides containing D-serine residues showed enhanced inhibitory effects on P-type calcium channels in Purkinje cells, highlighting the potential for using Fmoc-α-Me-D-Ser in neurological applications .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-19(11-21,17(22)23)20-18(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16,21H,10-11H2,1H3,(H,20,24)(H,22,23)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTSLFSLVWJFCO-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CO)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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